

# literature review of 6-Chloro-2-methoxypyridine-3-boronic acid

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## Compound of Interest

**Compound Name:** 6-Chloro-2-methoxypyridine-3-boronic acid

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An In-depth Technical Guide to **6-Chloro-2-methoxypyridine-3-boronic acid**: Synthesis, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

## Introduction

**6-Chloro-2-methoxypyridine-3-boronic acid** is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.<sup>[1]</sup> Its strategic placement of a chloro, a methoxy, and a boronic acid group on a pyridine ring offers multiple reaction handles for constructing complex molecular architectures. The boronic acid moiety makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.<sup>[2]</sup>

The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this reagent allows for the targeted synthesis of novel compounds with potential therapeutic activity.<sup>[3][4]</sup> The chloro- and methoxy- groups can be used to modulate the electronic properties and steric profile of the molecule or can serve as sites for further functionalization. This guide provides a senior application scientist's perspective on the synthesis, handling, and application of this key intermediate, with a focus on delivering robust, field-proven insights for its effective use in the laboratory.

## Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to the successful application of any chemical reagent. The key properties of **6-Chloro-2-methoxypyridine-3-boronic acid** are summarized below.

Property	Value	Reference
CAS Number	1072946-50-9	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BCINO <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	187.39 g/mol	<a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a>
SMILES	COc1nc(Cl)ccc1B(O)O	<a href="#">[5]</a>
InChI Key	QMTFZVCHSRMZJW-UHFFFAOYSA-N	<a href="#">[5]</a>

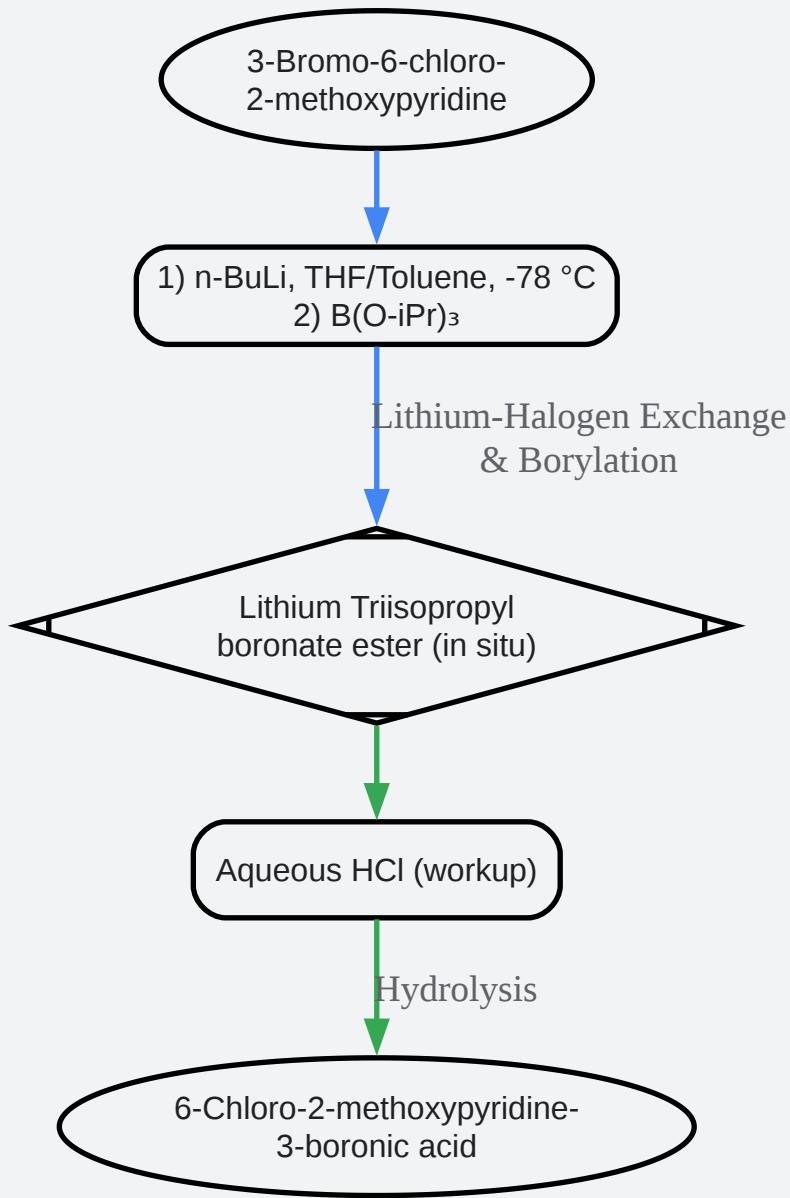
**Stability and Storage:** Boronic acids can be susceptible to dehydration to form boroxines and to protodeboronation under certain conditions.[\[6\]](#) For optimal stability, **6-Chloro-2-methoxypyridine-3-boronic acid** should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[\[7\]](#)[\[8\]](#) Keep containers tightly closed to prevent moisture absorption.

**Safety Precautions:** This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[\[5\]](#) Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[\[9\]](#) Work in a well-ventilated area or a chemical fume hood.[\[8\]](#) Avoid creating dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[\[9\]](#)

## Proposed Synthesis Pathway

While commercially available from various suppliers, understanding the synthesis of **6-Chloro-2-methoxypyridine-3-boronic acid** is crucial for purity assessment and troubleshooting. A common and effective method for preparing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting organolithium species with a borate ester.[\[10\]](#) The most logical precursor for this synthesis is 3-bromo-6-chloro-2-methoxypyridine.

## Proposed Synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid

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Caption: Proposed synthetic route via lithium-halogen exchange.

## Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established procedures for analogous pyridyl boronic acids.[\[10\]](#)

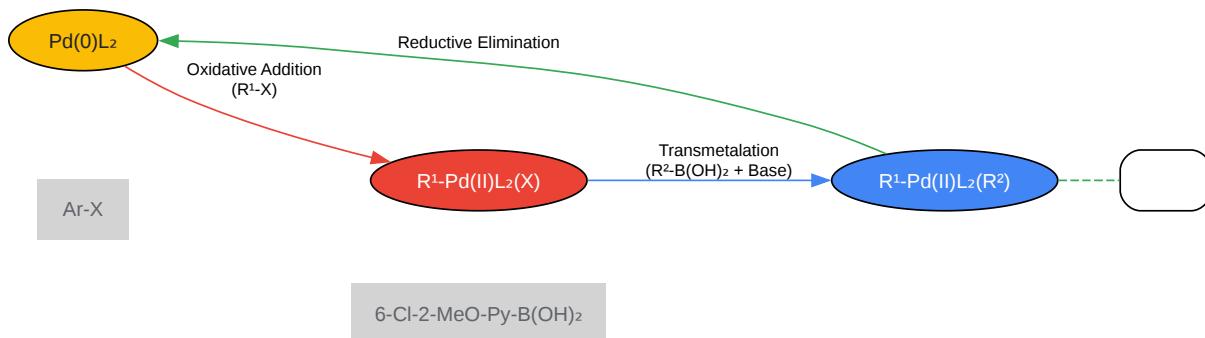
- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-6-chloro-2-methoxypyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).
- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1:1 mixture) via cannula to dissolve the starting materials. The use of a co-solvent like toluene can improve solubility and temperature control.
- **Cooling:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath. **Causality:** This low temperature is critical to ensure the lithium-halogen exchange is much faster than any potential side reactions, such as n-BuLi reacting with the borate ester or the solvent.[\[10\]](#)
- **Lithiation:** Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
- **Reaction:** Stir the mixture for an additional 30-60 minutes at -78 °C. The formation of the lithiated intermediate is typically rapid at this temperature.
- **Quenching & Workup:** Remove the cooling bath and allow the mixture to warm to approximately -20 °C. Slowly add 2N aqueous HCl to quench the reaction.
- **Isolation:** Transfer the mixture to a separatory funnel. Separate the aqueous layer and adjust its pH to ~7.5 with 5N NaOH. The product should precipitate as a white solid.[\[10\]](#)
- **Purification:** Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like acetonitrile/water.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **6-Chloro-2-methoxypyridine-3-boronic acid** lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[4\]](#) This palladium-catalyzed reaction forms a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide/triflate.

## Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

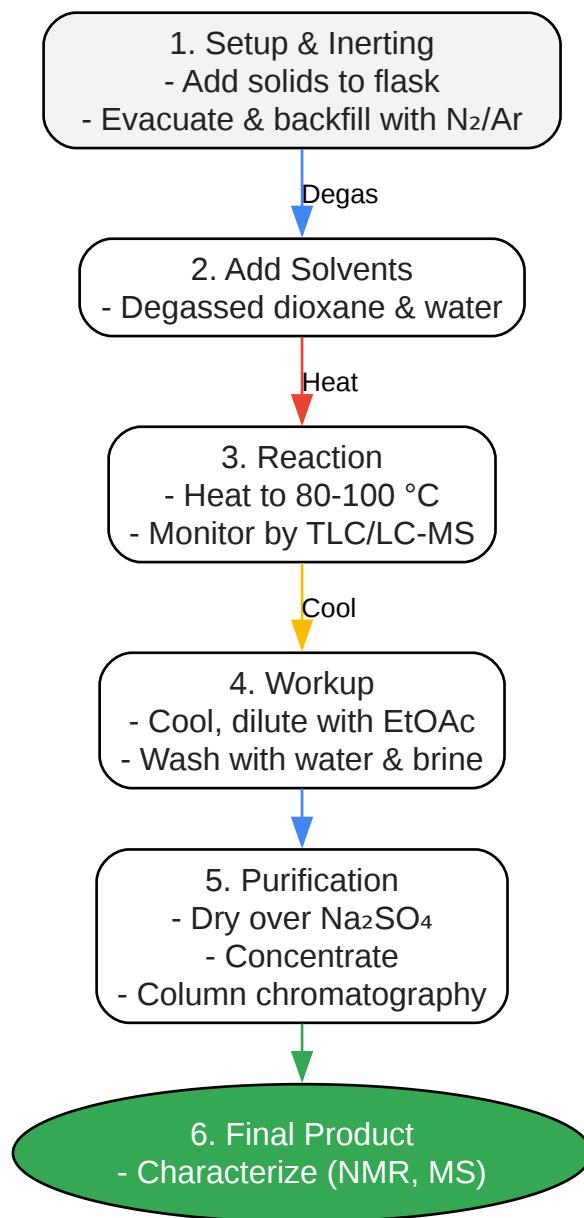
- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (R<sup>1</sup>-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid (R<sup>2</sup>-B(OH)<sub>2</sub>), activated by a base, transfers its organic group (the 6-chloro-2-methoxypyridinyl moiety) to the palladium center, displacing the halide. [2]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R<sup>1</sup>-R<sup>2</sup>) and regenerating the Pd(0) catalyst.[1]

## Strategic Considerations for Coupling

- Substrate Reactivity: While aryl chlorides are often more challenging substrates than bromides or iodides, modern catalyst systems have made their use routine.[6][11] The electron-rich nature of the 2-methoxypyridine ring can influence the rate of transmetalation.
- Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step.[3] Ligands like SPhos, RuPhos, or dicyclohexylphosphino-ferrocene ( $\text{FcPPh}_2$ ) have shown efficacy in similar challenging couplings.[3][12] A common precatalyst is  $\text{Pd}_2(\text{dba})_3$  or a Pd(II) source like  $\text{Pd}(\text{OAc})_2$  that is reduced *in situ*.[2]
- Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Common choices include  $\text{K}_3\text{PO}_4$ ,  $\text{K}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ . The solvent system often consists of an organic solvent like 1,4-dioxane or toluene with water to aid in dissolving the base and boronic acid.[3][12]

## Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **6-Chloro-2-methoxypyridine-3-boronic acid** with a generic aryl bromide.



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **6-Chloro-2-methoxypyridine-3-boronic acid** (1.2 equiv)
- Aryl bromide (1.0 equiv)
- Pd<sub>2</sub>(dba)<sub>3</sub> (1-2 mol%)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
- Potassium phosphate ( $K_3PO_4$ ), finely powdered (3.0 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
- Nitrogen or Argon gas

Procedure:

- Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), **6-Chloro-2-methoxypyridine-3-boronic acid** (1.2 equiv),  $K_3PO_4$  (3.0 equiv),  $Pd_2(dba)_3$  (0.01 equiv), and SPhos (0.02 equiv). Expert Insight: Using a slight excess of the boronic acid helps drive the reaction to completion. The catalyst and ligand are added last to minimize air exposure.
- Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final concentration is typically around 0.1 M with respect to the limiting aryl bromide.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

## Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the final product is essential. The following data are predicted based on the structure and analysis of similar compounds.[\[13\]](#)

Analysis	Predicted Data
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	$\delta$ 8.20-8.00 (br s, 2H, B(OH) <sub>2</sub> ), 7.95 (d, J=7.5 Hz, 1H, H-4), 7.05 (d, J=7.5 Hz, 1H, H-5), 3.90 (s, 3H, OCH <sub>3</sub> ). Rationale: The B(OH) <sub>2</sub> protons are broad and exchangeable. The pyridine protons H-4 and H-5 will appear as doublets, with H-4 being more downfield due to its proximity to the electron-withdrawing boronic acid group.
<sup>13</sup> C NMR (101 MHz, DMSO-d <sub>6</sub> )	$\delta$ 164.0 (C-2), 158.0 (C-6), 142.0 (C-4), 115.0 (C-5), 110.0 (C-3, C-B bond, often broad or unobserved), 54.0 (OCH <sub>3</sub> ). Rationale: C-2 and C-6, attached to heteroatoms, will be the most downfield. The carbon bearing the boron atom (C-3) can be difficult to observe due to quadrupolar relaxation. <a href="#">[13]</a>
Mass Spec (ESI+)	$[M+H]^+$ = 188.0. Rationale: Electrospray ionization should readily protonate the molecule. The isotopic pattern for one chlorine atom ( <sup>35</sup> Cl/ <sup>37</sup> Cl in a ~3:1 ratio) will be observable at M and M+2.

## Conclusion

**6-Chloro-2-methoxypyridine-3-boronic acid** is a high-value, versatile reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl and hetero-biaryl systems that are central to modern drug discovery and materials science. A thorough understanding of its properties, a logical synthetic approach, and carefully optimized reaction protocols, as detailed in this guide, are essential for leveraging its full synthetic potential. By applying sound

mechanistic principles and field-tested methodologies, researchers can confidently and efficiently incorporate this building block into their synthetic strategies.

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## References

- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Chloro-2-methoxypyridine-3-boronic acid AldrichCPR 1072946-50-9 [sigmaaldrich.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
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